molecular formula C16H18ClN5O B10996961 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B10996961
M. Wt: 331.80 g/mol
InChI Key: KTGPQYCUQMJZSJ-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridazinyl group and a methylpyridinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Chloropyridazinyl Intermediate: This step involves the chlorination of a pyridazine derivative under controlled conditions.

    Formation of the Methylpyridinyl Intermediate: This step involves the methylation of a pyridine derivative.

    Coupling Reaction: The chloropyridazinyl and methylpyridinyl intermediates are then coupled with a piperidine-3-carboxamide under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for the reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23)

InChI Key

KTGPQYCUQMJZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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